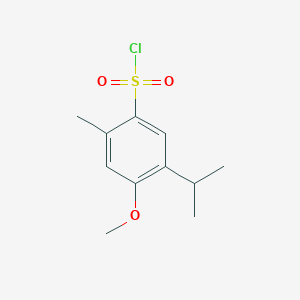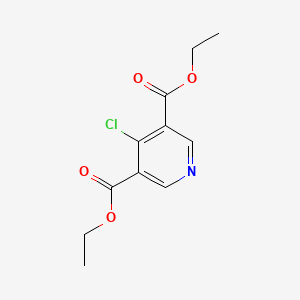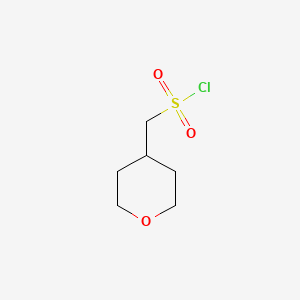
5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride: is an organic compound with the molecular formula C11H15ClO3S and a molecular weight of 262.76 g/mol . This compound is characterized by the presence of a sulfonyl chloride group attached to a benzene ring, which is further substituted with isopropyl, methoxy, and methyl groups. It is commonly used in organic synthesis and research applications due to its reactivity and functional group diversity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride typically involves the sulfonation of 5-Isopropyl-4-methoxy-2-methylbenzene followed by chlorination. The reaction conditions often include the use of sulfur trioxide or chlorosulfonic acid for sulfonation and thionyl chloride or phosphorus pentachloride for chlorination .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is usually purified through recrystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the methoxy group can lead to the formation of the corresponding aldehyde or carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like pyridine or triethylamine.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed:
Sulfonamides, sulfonate esters, and sulfonothioates: from nucleophilic substitution.
Sulfonyl hydride: from reduction.
Aldehydes or carboxylic acids: from oxidation.
Applications De Recherche Scientifique
Chemistry: 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives. It is also employed in the synthesis of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to modify biomolecules such as proteins and peptides through sulfonylation reactions. This modification can alter the biological activity and stability of the biomolecules .
Medicine: The compound is used in the development of drugs, particularly those targeting enzymes and receptors that interact with sulfonyl groups. It is also used in the synthesis of sulfonamide-based antibiotics .
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and polymers. It is also employed as an intermediate in the synthesis of various specialty chemicals .
Mécanisme D'action
The mechanism of action of 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of sulfonyl derivatives. The molecular targets include amino groups on proteins and peptides, hydroxyl groups on carbohydrates, and thiol groups on cysteine residues .
Comparaison Avec Des Composés Similaires
- 4-Methoxybenzenesulfonyl chloride
- 2-Methylbenzenesulfonyl chloride
- 4-Isopropylbenzenesulfonyl chloride
Uniqueness: 5-Isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride is unique due to the presence of multiple substituents on the benzene ring, which can influence its reactivity and selectivity in chemical reactions. The combination of isopropyl, methoxy, and methyl groups provides a distinct steric and electronic environment that can affect the compound’s behavior in various synthetic and biological applications .
Propriétés
IUPAC Name |
4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO3S/c1-7(2)9-6-11(16(12,13)14)8(3)5-10(9)15-4/h5-7H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDRZYFYDMMUJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)Cl)C(C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602547 |
Source


|
| Record name | 4-Methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889939-83-7 |
Source


|
| Record name | 4-Methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-methyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole](/img/structure/B1319406.png)


![4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1319419.png)




![Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1319432.png)


